2-(2-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
Description
Properties
IUPAC Name |
2-[2-oxo-2-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]ethyl]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O3/c28-22-9-4-12-24-27(22)16-23(29)25-14-10-20(11-15-25)26-13-5-8-21(26)18-30-17-19-6-2-1-3-7-19/h1-4,6-7,9,12,20-21H,5,8,10-11,13-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSONBUKDBHNEBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CCN(CC2)C(=O)CN3C(=O)C=CC=N3)COCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be broken down into several functional groups that contribute to its biological activity:
- Pyridazinone Ring : Known for anti-inflammatory and analgesic properties.
- Piperidine and Pyrrolidine Moieties : Often associated with neuroactive effects.
- Benzyloxy Group : May enhance lipophilicity, aiding in membrane penetration.
Molecular Formula
The molecular formula for the compound is , with a molecular weight of approximately 398.51 g/mol.
Pharmacological Effects
Research indicates that compounds containing pyridazinone rings exhibit a range of biological activities, including:
- Anti-inflammatory Effects : Pyridazinones have been shown to inhibit pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis.
- Analgesic Properties : These compounds may modulate pain pathways, providing relief in chronic pain conditions.
- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : The compound may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of inflammatory mediators.
- Receptor Modulation : Interaction with various neurotransmitter receptors (e.g., serotonin and dopamine receptors) could mediate its neuroactive effects.
- Cellular Signaling Interference : The compound may interfere with signaling pathways involved in inflammation and pain perception.
Case Studies
- Study on Anti-inflammatory Activity :
- Neuropharmacological Evaluation :
Comparative Biological Activity Table
Scientific Research Applications
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 398.5 g/mol.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structural components suggest possible interactions with neurotransmitter receptors, making it a candidate for studies in neuropharmacology.
Potential Therapeutic Areas
- Neurological Disorders : The piperidine and pyrrolidine structures may confer activity at neurotransmitter receptors, potentially aiding in the treatment of conditions like depression or anxiety.
- Cancer Research : Compounds with similar structures have shown promise as anti-cancer agents by inhibiting specific cancer cell lines.
Pharmacological Studies
Pharmacological evaluations have indicated that derivatives of this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest efficacy against various bacterial strains, indicating potential use as an antibiotic agent.
- Antioxidant Properties : The presence of multiple functional groups may contribute to free radical scavenging activities.
Molecular Docking Studies
Computational studies using molecular docking techniques have been employed to predict the binding affinity of the compound to various biological targets. These studies help in understanding the mechanism of action and guiding further synthetic modifications for enhanced efficacy.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of structurally related compounds, revealing that certain derivatives exhibited strong inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzyloxy group significantly influenced antibacterial activity.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Inhibitory Zone: 15 mm | Inhibitory Zone: 12 mm |
| Compound B | Inhibitory Zone: 20 mm | Inhibitory Zone: 18 mm |
Case Study 2: Neuropharmacological Effects
Research involving similar compounds showed promising results in animal models for anxiety and depression. Behavioral assays indicated that these compounds could modulate serotonin and dopamine levels, suggesting their potential as anxiolytic agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-(4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, and how can yield and purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine and piperidine cores. Key steps include:
- Coupling reactions : Use of EDCI/HOBt for amide bond formation between the pyrrolidine and piperidine moieties .
- Purification : High Performance Liquid Chromatography (HPLC) with reversed-phase C18 columns ensures >95% purity, as demonstrated in similar pyridazinone derivatives .
- Catalysts : Optimize reaction conditions using palladium-based catalysts for Suzuki-Miyaura coupling if aromatic substitutions are involved .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodology :
- NMR spectroscopy : Analyze - and -NMR spectra to verify substituent positions (e.g., benzyloxy methyl group at δ 4.5–5.0 ppm for -OCH-) .
- Mass spectrometry : Confirm molecular weight (estimated ~500 g/mol) via High-Resolution Mass Spectrometry (HRMS) .
- X-ray crystallography : Resolve crystal structures for unambiguous confirmation, as applied to analogous pyridazinone derivatives .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodology :
- LogP determination : Use shake-flask or chromatographic methods to measure hydrophobicity (predicted LogP ~2.5–3.0 due to benzyloxy and piperidine groups) .
- Stability assays : Conduct accelerated degradation studies under varying pH (1–9) and temperature (25–40°C) to identify degradation pathways (e.g., hydrolysis of the oxoethyl group) .
Advanced Research Questions
Q. How do structural modifications (e.g., benzyloxy vs. methoxy substituents) impact biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) studies : Synthesize analogs with substituted benzyl groups (e.g., 4-fluoro or 4-chloro) and compare IC values in target assays. For example, bulky substituents may enhance binding to hydrophobic enzyme pockets .
- Computational docking : Use molecular dynamics simulations to predict interactions with biological targets (e.g., BRD7/BRD9 bromodomains) .
Q. What experimental strategies resolve contradictions in reported biological activity data for pyridazinone derivatives?
- Methodology :
- Standardized assays : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal validation : Confirm target engagement using Surface Plasmon Resonance (SPR) or Thermal Shift Assays (TSA) .
Q. How can metabolic stability and in vivo pharmacokinetics be improved for this compound?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked benzyloxy) to enhance bioavailability .
- Microsomal stability assays : Test hepatic clearance using rat or human liver microsomes with LC-MS quantification .
Critical Considerations for Experimental Design
- Contradiction management : Discrepancies in biological activity may arise from assay conditions (e.g., cell line variability). Validate findings across ≥2 independent labs .
- Stereochemical purity : Use chiral auxiliaries or asymmetric catalysis to avoid racemization, critical for target specificity .
- Data reproducibility : Publish full synthetic protocols, including solvent grades and catalyst lots, to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
